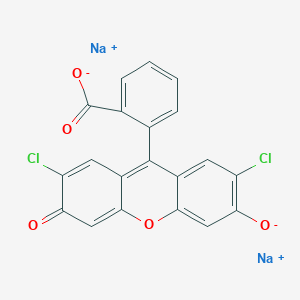

2',7'-Dichlorofluorescein Sodium Salt

Beschreibung

Historical Context and Evolution as a Research Tool

The initial significant application of 2',7'-dichlorofluorescein (B58168) in academic research dates back to the 1920s with its introduction as an adsorption indicator in argentometric titrations. acs.orglibretexts.org This method, developed by Kazimierz Fajans, provided a new way to determine the endpoint in precipitation titrations, particularly for the quantification of halide ions like chloride. himedialabs.comlibretexts.orgwikipedia.org In this technique, the dye changes color upon adsorption to the surface of the silver halide precipitate at the equivalence point. wikipedia.orguomustansiriyah.edu.iq For decades, this remained its primary application in analytical chemistry.

A significant evolution in its use came more than 40 years ago with the development of fluorescence-based biological assays. nih.govtandfonline.comresearchgate.net Researchers harnessed the ability of its reduced, non-fluorescent precursor, 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH), to be oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). nih.govtandfonline.com This transition from a colorimetric indicator to a fluorogenic probe marked a pivotal shift, opening up new avenues for its use in cellular and biochemical studies. The development of a cell-permeable diacetate form (DCFH-DA) further enhanced its utility, allowing for the investigation of intracellular processes. medchemexpress.comacs.org This evolution has transformed the compound from a tool for quantitative chemical analysis into a sophisticated probe for exploring complex biological phenomena such as oxidative stress. nih.govnih.gov

Significance of 2',7'-Dichlorofluorescein as a Fluorescent Probe

The mechanism of action involves several steps:

Cellular Uptake : DCFH-DA, being cell-permeable, can readily diffuse across the cell membrane into the cytosol. medchemexpress.comacs.orgnih.gov

Deacetylation : Inside the cell, intracellular esterases cleave the acetate (B1210297) groups from DCFH-DA, converting it into the non-fluorescent and more hydrophilic 2',7'-dichlorodihydrofluorescein (DCFH or DCFH₂). acs.orgnih.gov This form is largely retained within the cell. acs.org

Oxidation and Fluorescence : In the presence of various ROS and peroxidases, DCFH is oxidized to 2',7'-dichlorofluorescein (DCF). nih.govnih.gov DCF is a highly fluorescent molecule, and the intensity of its fluorescence is proportional to the amount of ROS produced. pubcompare.airesearchgate.net

Table 1: Properties of 2',7'-Dichlorofluorescein (DCF) as a Fluorescent Probe

| Property | Value | Source(s) |

|---|---|---|

| Excitation Wavelength (λex) | ~503-504 nm | acs.orgsigmaaldrich.com |

| Emission Wavelength (λem) | ~523-529 nm | acs.orgsigmaaldrich.com |

| Precursor Form | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) | medchemexpress.comacs.org |

| Active (Fluorescent) Form | 2',7'-Dichlorofluorescein (DCF) | nih.govnih.gov |

| Detection Principle | Oxidation of non-fluorescent DCFH to fluorescent DCF | nih.govtandfonline.com |

Overview of Key Research Domains and Applications

The applications of 2',7'-dichlorofluorescein sodium salt are primarily divided between analytical chemistry and biological research.

Analytical Chemistry:

Argentometric Titrations (Fajans' Method) : This is the classical application where 2',7'-dichlorofluorescein is used as an adsorption indicator. himedialabs.comwikipedia.org It is employed for the quantitative determination of chloride, bromide, and other halide ions by titration with a silver nitrate (B79036) standard solution. wikipedia.orguomustansiriyah.edu.iq At the endpoint, the surface of the silver chloride precipitate becomes positively charged due to excess silver ions, attracting the anionic dichlorofluorescein indicator and causing a distinct color change from greenish-yellow to pink. libretexts.orgwikipedia.org

Biological Research:

Cellular Antioxidant Activity (CAA) Assays : The probe is used in assays to measure the ability of compounds, such as polyphenols, to prevent the formation of DCF by peroxyl radicals, thereby quantifying their antioxidant capacity within a cellular environment. wikipedia.org

Toxicology and Pharmacology : Researchers in toxicology and pharmacology frequently use the DCF assay to investigate cellular redox states and to screen compounds for pro-oxidant or antioxidant effects. nih.govpubcompare.ai

Cancer Research and Neuroscience : The probe is applied in fields like cancer research and neuroscience to study the role of oxidative stress in disease pathogenesis, apoptosis (programmed cell death), and mitochondrial function. researchgate.netpubcompare.ai

Detection of Various Analytes : Beyond ROS, it has been explored for the detection and quantification of numerous other substances, including hydrogen peroxide, glucose, cholesterol, and various ions like mercury, cadmium, and zinc. researchgate.netingentaconnect.com

Table 2: Summary of Key Research Applications

| Research Domain | Specific Application | Mechanism | Source(s) |

|---|---|---|---|

| Analytical Chemistry | Argentometric Titration (Fajans' Method) | Adsorption indicator; color change at endpoint | himedialabs.comlibretexts.orgwikipedia.org |

| Cell Biology | Measurement of Cellular Oxidative Stress | Fluorogenic probe; oxidation of DCFH to DCF | researchgate.netnih.govnih.gov |

| Biochemistry | Cellular Antioxidant Activity (CAA) Assay | Measures inhibition of DCF formation by antioxidants | wikipedia.org |

| Toxicology | Screening for Pro-oxidant/Antioxidant Effects | Quantifies changes in cellular ROS levels | nih.govpubcompare.ai |

| Cancer Research | Studying Oxidative Mechanisms in Cancer Cells | Real-time visualization of reactive oxygen species | researchgate.netpubcompare.ai |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2',7'-Dichlorofluorescein | DCF |

| This compound | |

| 2',7'-Dichlorodihydrofluorescein | DCFH, DCFH₂ |

| 2',7'-Dichlorodihydrofluorescein Diacetate | DCFH-DA |

| Silver Nitrate | AgNO₃ |

| Silver Chloride | AgCl |

| Hydrogen Peroxide | H₂O₂ |

| Peroxynitrite | ONOO⁻ |

| Fluorescein (B123965) | |

| Kazimierz Fajans | |

| Glutathione (B108866) | |

| Mercury | |

| Cadmium | |

| Zinc | |

| Glucose |

Eigenschaften

IUPAC Name |

disodium;2-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSVOWHDMGIUKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Cl2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435171 | |

| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80471-69-8 | |

| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into 2 ,7 Dichlorofluorescein Formation and Reactivity in Research Systems

Precursor Compounds and their Cellular Transformation

The journey to the fluorescent detection of ROS begins with a non-fluorescent, cell-permeable precursor that must undergo intracellular modification to become reactive.

Following its passive diffusion into the cell, DCFH2-DA undergoes enzymatic hydrolysis. Intracellular esterases, primarily located in the cytosol, cleave the two acetate (B1210297) groups from the DCFH2-DA molecule. nih.govnih.govresearchgate.net This deacetylation reaction yields 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH2), a polar molecule that is non-fluorescent. nih.goveur.nlnih.gov The removal of the acetate groups results in a charged molecule that is less able to cross the cell membrane, effectively trapping it within the cell. nih.govnih.gov This intracellular accumulation is crucial for the probe's function, as it allows the DCFH2 to be available for reaction with ROS generated within the cell. researchgate.net It is noteworthy that the deacetylation process itself, either chemically or enzymatically, may lead to the incidental production of hydrogen peroxide through auto-oxidation, a factor that must be considered during data interpretation. nih.gov

Interactive Table 1: Properties of Key Compounds

| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2',7'-Dichlorofluorescein (B58168) Sodium Salt | DCF Sodium Salt | C₂₀H₈Cl₂Na₂O₅ | 445.16 cymitquimica.comalfa-chemistry.com | 80471-69-8 labproinc.comsigmaaldrich.com |

| 2',7'-Dichlorodihydrofluorescein Diacetate | DCFH2-DA | C₂₄H₁₆Cl₂O₇ | 487.29 merckmillipore.com | 4091-99-0 merckmillipore.com |

| 2',7'-Dichlorodihydrofluorescein | DCFH2 | C₂₀H₁₂Cl₂O₅ | 403.21 | 63469-13-6 |

| 2',7'-Dichlorofluorescein | DCF | C₂₀H₁₀Cl₂O₅ | 401.20 | 76-54-0 |

Oxidation Pathways to Fluorescent 2',7'-Dichlorofluorescein (DCF)

The conversion of the non-fluorescent DCFH2 to the highly fluorescent DCF is the critical step for detecting oxidative stress. This oxidation can be initiated by a variety of reactive species and catalytic systems.

While DCFH2 reacts with a wide array of oxidants, its reactivity with specific species varies significantly:

Hydrogen Peroxide (H₂O₂): The direct reaction between DCFH2 and hydrogen peroxide is notably slow and generally considered insignificant in the absence of a catalyst. nih.govresearchgate.netresearchgate.net Therefore, an increase in DCF fluorescence in the presence of H₂O₂ typically implies the involvement of cellular components such as heme proteins (e.g., cytochromes), peroxidases, or redox-active metal ions that facilitate the oxidation. researchgate.net

Hydroxyl Radicals (•OH): As one of the most potent reactive oxygen species, the hydroxyl radical readily oxidizes DCFH2. tandfonline.comnih.gov Electron spin resonance (ESR) studies have confirmed that •OH is generated in certain systems used to oxidize DCFH2, highlighting its role in the formation of DCF. nih.gov

Peroxynitrite (ONOO⁻): This powerful oxidant, formed from the reaction of superoxide (B77818) and nitric oxide, reacts rapidly with DCFH2 to produce DCF. tandfonline.comnih.gov In systems containing enzymes like horseradish peroxidase, peroxynitrite can initiate a complex catalytic cycle that oxidizes DCFH2 and generates secondary radicals, which continue to drive DCF formation even after the initial peroxynitrite has decomposed. researchgate.netepa.gov

In many acellular and cellular research settings, enzymes are involved in catalyzing the oxidation of DCFH2. Horseradish peroxidase (HRP) is a prominent example frequently used in assays. nih.gov The catalytic cycle begins with HRP reacting with H₂O₂ to form a highly oxidized intermediate, known as Compound I. nih.govnih.gov This compound then oxidizes a molecule of DCFH2, producing a DCF semiquinone free radical (DCF•⁻) and reducing the enzyme to a second intermediate state, Compound II. nih.govnih.gov Compound II, in turn, oxidizes a second DCFH2 molecule, generating another DCF•⁻ radical and returning the HRP enzyme to its resting state. nih.govnih.gov

A critical aspect of this mechanism is the subsequent reaction of the DCF•⁻ radical with molecular oxygen (O₂). nih.govnih.gov This reaction not only produces the final fluorescent product, DCF, but also generates a superoxide radical (O₂•⁻). nih.govnih.gov The newly formed superoxide can then dismutate to create more H₂O₂, which fuels further HRP-catalyzed oxidation of DCFH2, establishing a self-amplifying cycle. nih.govresearchgate.net This amplification can be a significant source of artifact, as it suggests that the probe itself can contribute to the generation of the species it is meant to detect. nih.govresearchgate.net Research has also indicated that DCFH2 can be oxidized directly by HRP in the absence of externally added H₂O₂. nih.govresearchgate.net

Interactive Table 2: Reactivity of DCFH2 with Selected Oxidants

| Oxidant Species | Abbreviation | Direct Reaction with DCFH2? | Notes |

| Hydrogen Peroxide | H₂O₂ | No (or very slow) | Oxidation requires a catalyst such as horseradish peroxidase (HRP), cytochromes, or redox-active metal ions. nih.govresearchgate.net |

| Hydroxyl Radical | •OH | Yes | A potent oxidant that readily reacts with DCFH2. tandfonline.comnih.gov |

| Peroxynitrite | ONOO⁻ | Yes | A strong oxidant that rapidly converts DCFH2 to DCF. Can also initiate enzymatic cycles with HRP. tandfonline.comresearchgate.net |

| Superoxide | O₂•⁻ | No (or very slow) | Does not directly oxidize DCFH2 efficiently but is a product of the oxidation pathway (e.g., DCF•⁻ + O₂) and can lead to H₂O₂ formation, indirectly promoting DCF formation. nih.govnih.gov |

| Singlet Oxygen | ¹O₂ | Debated | Some studies report no direct reaction, while others suggest it can. It may contribute indirectly by forming H₂O₂ from other substrates. tandfonline.comresearchgate.net |

| Hypochlorous Acid | HOCl | Yes | Listed as one of the reactive species capable of oxidizing DCFH2. tandfonline.com |

Specificity and Limitations of 2',7'-Dichlorofluorescein-Based Probes

The use of 2',7'-dichlorodihydrofluorescein (DCFH) and its diacetate precursor (DCFH-DA) as a fluorescent probe for detecting reactive oxygen species (ROS) has been widespread for over four decades due to its simplicity and high fluorescence quantum yield. acs.orgnih.gov The fundamental principle involves the cell-permeable DCFH-DA entering the cell, where intracellular esterases cleave the acetate groups to form the non-fluorescent DCFH. acs.orgnih.gov In the presence of oxidizing species, DCFH is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured to assess oxidative stress. nih.govmdpi.com However, the interpretation of data from DCF-based assays is complex, with significant challenges and limitations regarding the probe's specificity. nih.govnih.govtandfonline.com

A primary limitation of the DCF assay is its lack of specificity for any single reactive species, making it difficult to attribute an increase in fluorescence to a particular oxidant. tandfonline.comescholarship.org While often used as an indicator for hydrogen peroxide (H₂O₂), DCFH does not react directly with H₂O₂ at a significant rate. nih.govresearchgate.net Instead, its oxidation is a complex process that can be initiated by a variety of oxidants and cellular components. nih.govnih.gov

Research has shown that DCFH is readily oxidized by potent oxidants such as peroxynitrite (ONOO⁻) and hydroxyl radicals (•OH). researchgate.netnih.gov In contrast, it does not appear to be directly oxidized by superoxide anion (O₂•⁻) or nitric oxide (•NO). escholarship.orgresearchgate.netnih.gov The oxidation of DCFH is often dependent on the presence of cellular catalysts like peroxidases or redox-active transition metals. nih.govescholarship.org For instance, the presence of ferrous iron (Fe²⁺) can significantly amplify the H₂O₂-induced oxidation of DCFH. escholarship.orgnih.gov This suggests that the observed fluorescence may stem from an H₂O₂-Fe²⁺-derived oxidant rather than H₂O₂ itself. escholarship.orgnih.gov

| Reactive Species | Reactivity with DCFH | Citation |

| Hydrogen Peroxide (H₂O₂) | Indirectly, requires catalysts (e.g., Fe²⁺, peroxidases) | nih.govescholarship.orgnih.gov |

| Peroxynitrite (ONOO⁻) | High | researchgate.netnih.gov |

| Hydroxyl Radical (•OH) | High | researchgate.net |

| Superoxide Anion (O₂•⁻) | Low / None | escholarship.orgresearchgate.netnih.gov |

| Nitric Oxide (•NO) | Low / None | researchgate.netsigmaaldrich.com |

The fluorescence signal from DCF can be significantly influenced by various non-ROS compounds and experimental parameters, further complicating data interpretation. mdpi.comeur.nl These interferences can mediate the conversion of DCFH to DCF independently of the cellular redox state being investigated. mdpi.com

Interfering Compounds:

Redox-Active Metals: As mentioned, transition metals like iron can promote DCFH oxidation, and the presence of metal chelators can inhibit this process. nih.govescholarship.orgnih.gov

Electron Transport Chain (ETC) Inhibitors: Compounds like rotenone (B1679576) and antimycin A, often used to induce mitochondrial ROS, have been found to trigger DCF formation in cell-free experiments, indicating a direct interaction with the probe or its derivatives. mdpi.comeur.nl

Cellular Antioxidants: The concentration of intracellular antioxidants, particularly glutathione (B108866) (GSH), can influence the rate of DCFH oxidation. nih.govnih.gov GSH can act as an alternative target for ROS, meaning a depletion in GSH levels could lead to increased DCF fluorescence even if the rate of ROS production has not changed. nih.gov

Culture Medium Components: The composition of the cell culture medium, including the presence of fetal calf serum (FCS) and its components like bovine serum albumin (BSA), can affect DCF formation. mdpi.comnih.gov The stability of the DCFH-DA probe itself can also vary depending on the medium used. nih.govnih.gov

Experimental Conditions:

Solvent Concentration: The final concentration of solvents like dimethyl sulfoxide (B87167) (DMSO), used to dissolve the probe, can impact the assay's outcome. mdpi.com

Heterogeneous Cell Populations: In experiments using mixed cell populations, ROS released by one cell type (e.g., leukocytes) can diffuse and cause DCFH oxidation in another cell type (e.g., T lymphocytes), making it difficult to pinpoint the source of ROS production. nih.gov

Photo-oxidation: DCFH is susceptible to photo-oxidation, where exposure to light, particularly the excitation light from a fluorometer or microscope, can directly convert it to the fluorescent DCF, leading to false-positive signals. nih.gov

| Interfering Factor | Effect on DCF Fluorescence | Citation |

| Ferrous Iron (Fe²⁺) | Promotes DCFH oxidation | nih.govescholarship.orgnih.gov |

| ETC Inhibitors (e.g., Rotenone) | Can directly trigger DCF formation | mdpi.comeur.nl |

| Glutathione (GSH) | Competes with DCFH for ROS, affecting oxidation rate | nih.govnih.gov |

| Fetal Calf Serum (FCS) | Influences DCF formation | mdpi.com |

| Light Exposure | Can cause photo-oxidation of DCFH to DCF | nih.gov |

| Cell Culture Medium | Affects probe stability and reactivity | nih.govmdpi.comnih.gov |

The cellular location of the probe is a critical determinant of its reactivity and the interpretation of the resulting signal. nih.gov While it is often assumed that after de-esterification, DCFH is retained uniformly within the cytosol, studies have revealed a more complex distribution. nih.govnih.gov

In cardiac myocytes, for example, both the non-fluorescent DCFH and its oxidized product DCF were found to accumulate preferentially in the mitochondria rather than being evenly distributed in the cytosol. nih.gov This mitochondrial localization was confirmed by the release of the dye following the application of a protonophore that disrupts the mitochondrial membrane potential. nih.gov This sequestration means that the probe is most sensitive to ROS generated within or near the mitochondria and may not accurately reflect ROS production in other cellular compartments like the cytoplasm or nucleus. nih.gov

Another significant issue is the retention of the fluorescent product, DCF. Studies in hepatocyte cell lines have shown that DCF is poorly retained within the cell and can be actively exported across the plasma membrane by efflux transport proteins. acs.orgnih.govnih.gov This leakage can lead to an underestimation of intracellular oxidant production, as the fluorescent signal diminishes over time not due to a decrease in ROS, but due to the removal of the reporter molecule from the cell. nih.govresearchgate.netnih.gov

pH-Dependent Fluorescence Characteristics in Cellular Environments

A well-documented and critical limitation of DCF is the strong dependence of its fluorescence intensity on pH. nih.govnih.gov The fluorescence of DCF, much like its parent compound fluorescein (B123965), is sensitive to the pH of its environment, particularly in the physiological range. researchgate.netwikipedia.org

Research has consistently shown that DCF fluorescence is significantly quenched in acidic conditions and increases as the pH becomes more alkaline. nih.govnih.govresearchgate.net The fluorescence intensity is particularly dependent on pH at values below 7.0. nih.govnih.gov One study reported a 4.4-fold increase in DCF fluorescence as the pH was raised from 4.0 to 7.0. researchgate.net The oxidation of DCFH itself is also inhibited at low pH. researchgate.net

This pH sensitivity has major implications for cellular studies, as many biological processes, including apoptosis and metabolic shifts, can alter intracellular pH. mdpi.com A change in cellular pH could, therefore, be easily misinterpreted as a change in ROS production if not properly controlled for. researchgate.net For accurate and reliable measurements, it is crucial to either buffer the system effectively or perform control experiments to account for any pH-induced changes in fluorescence. mdpi.comresearchgate.net

| pH Value | Relative DCF Fluorescence Intensity | Citation |

| 4.0 | Low | researchgate.net |

| 7.0 | High (approx. 4.4x higher than at pH 4.0) | researchgate.net |

| < 7.0 | Fluorescence is pH-dependent | nih.govnih.gov |

| > 7.0 | Fluorescence is less pH-dependent | researchgate.net |

Advanced Research Methodologies and Techniques Employing 2 ,7 Dichlorofluorescein Sodium Salt

Spectroscopic Methodologies

Spectroscopy remains a cornerstone for the characterization and quantification of fluorescent molecules. For 2',7'-Dichlorofluorescein (B58168) and its sodium salt, techniques ranging from steady-state absorption and emission to time-resolved and vibrational spectroscopies provide a comprehensive understanding of its behavior in different chemical environments.

Absorption and Emission Spectroscopy for Quantitative Analysis

Absorption and emission spectroscopy are fundamental techniques for the quantitative analysis of 2',7'-Dichlorofluorescein Sodium Salt. The molecule's intense absorption and fluorescence in the visible spectrum allow for its detection at low concentrations. The specific wavelengths for maximum absorption (λ_abs) and emission (λ_em) can vary depending on the solvent, pH, and specific form of the dye. sigmaaldrich.comnih.govnih.gov For instance, in a 0.1 M Tris buffer at pH 8.0, 2',7'-Dichlorofluorescein exhibits an excitation maximum at 504 nm and an emission maximum at 529 nm. sigmaaldrich.comsigmaaldrich.com Other studies have reported a peak absorbance at 515 nm or an emission maximum at 520 nm when excited at 495 nm. aatbio.comresearchgate.net A derivative, 2',7'-dichlorofluorescein methyl ester (DCF-ME), shows a peak absorbance and excitation at 502 nm in Tris-buffered saline. nih.gov

The quantitative potential of DCF has been demonstrated in flow injection analysis, where a linear detection range of 0.003-0.7 mmol/L was established. researchgate.net Such analyses are crucial for applications requiring precise concentration measurements. The spectral properties are also influenced by the dye's concentration, with a red shift in emission maxima observed at higher concentrations. nih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of a fluorophore by measuring the fluorescence lifetime. This technique is particularly useful for studying how the local environment affects the dye's properties. In a study involving a derivative, 2',7'-dichlorofluorescein methyl ester (DCF-ME), time-resolved fluorescence was used to confirm changes in quantum yield upon binding to hydroxyapatite (B223615) (HAP). nih.gov Researchers observed a significant increase in the amplitude-weighted average fluorescence lifetime, from 4.21 nanoseconds in a DMSO solution to 5.72 nanoseconds when the molecule was bound to HAP. nih.gov This lengthening of the fluorescence lifetime directly indicated a more emissive state and an increase in fluorescence quantum yield upon binding. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy in Characterization

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for the structural characterization of molecules. mdpi.com These methods probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for the compound. While specific, detailed FTIR and Raman spectral data for this compound are not extensively published, analysis of its parent compound, fluorescein (B123965), provides valuable comparative insights.

For fluorescein, Raman and FT-IR studies have identified key vibrational modes in the 1000 to 1800 cm⁻¹ range, which corresponds to the skeletal vibrations of the xanthene core. researchgate.net At a pH of 9.1, where fluorescein exists as a dianion, a characteristic phenoxide-like stretch is observed at 1310 cm⁻¹. researchgate.net At a lower pH of 5.4, where the monoanion form is prevalent, the spectra show distinct contributions from a phenolic bend at 1184 cm⁻¹. researchgate.net These established spectral markers for the parent fluorescein structure serve as a basis for the characterization of its chlorinated derivatives.

Quantitative Determination of Quantum Yields

The fluorescence quantum yield (Φ_F) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. The quantum yield of fluorescein and its derivatives is highly dependent on the molecular form and environment. For the parent compound fluorescein, the quantum yield drops significantly from 0.93 for the highly fluorescent dianion form to 0.37 for the monoanion form. researchgate.net

For derivatives of 2',7'-Dichlorofluorescein, changes in quantum yield are a key aspect of their application as fluorescent probes. While direct quantum yield values for DCF are not always reported, changes can be confirmed through other measurements. As noted previously, an increase in the fluorescence lifetime of DCF-ME from 4.21 ns to 5.72 ns upon binding to a substrate was used to unequivocally confirm an increase in its quantum yield. nih.gov

Cellular Imaging and Microscopy Techniques

The fluorescence of this compound and its derivatives makes them suitable for various cellular imaging applications. These probes can be used to visualize specific cellular components or to report on intracellular processes.

Real-Time Intravital Fluorescence Imaging in Cultured Cells

Derivatives of 2',7'-Dichlorofluorescein have been successfully employed for real-time fluorescence imaging in cultured cells. A notable example is the use of 2',7'-dichlorofluorescein methyl ester (DCF-ME), a fluorophore that can readily pass through the cell membrane. nih.gov In studies using the C2C12 cell line, a model for osteoblasts, DCF-ME was shown to be accessible to the cells and selectively stained the mineral portion of the bone matrix. nih.gov This capability allows for the monitoring of processes like microcalcification. nih.gov

Furthermore, the non-fluorescent precursor of DCF, 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH₂), is widely used as a probe for detecting reactive oxygen species (ROS) within cells. nih.gov DCFH₂ is cell-permeable and, upon entering the cell, is deacetylated to a non-fluorescent form. In the presence of ROS and peroxidases, it is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF), allowing for the visualization and quantification of oxidative stress in real-time. nih.gov

Fluorescence Microscopy for Cellular Localization and Dynamics

Fluorescence microscopy is a powerful technique for visualizing the subcellular location and dynamic changes of ROS production using DCFH-DA. nih.govnih.gov This method allows for the direct observation of fluorescence within adherent cells, providing spatial context to oxidative stress. nih.govyoutube.com

The protocol generally involves seeding adherent cells, such as colorectal cancer cells, onto a culture plate. youtube.com After treatment with agents expected to modulate ROS levels, the cells are incubated with a DCFH-DA working solution. nih.gov Following incubation, the probe is washed away, and the cells are observed under a fluorescence microscope, typically using a green fluorescent protein (GFP) channel. nih.govyoutube.com The resulting fluorescent images provide a clear, qualitative representation of ROS generation. nih.gov For instance, HCT116 colorectal cancer cells treated with ferrous sulfate (B86663) or doxorubicin (B1662922) show a marked increase in green fluorescence compared to untreated controls, indicating elevated oxidative stress. nih.gov

This technique is valued for being straightforward, cost-effective, and providing visually compelling data on cellular ROS localization. nih.govyoutube.com However, it is important to perform extensive washing steps right before imaging to minimize background fluorescence and to acquire images from fields with similar cell densities to ensure comparability. nih.govyoutube.com While DCFH-DA is sensitive, it does not identify specific types of ROS but rather indicates the total cellular redox state. nih.govyoutube.com

Flow Cytometry for Reactive Oxygen Species Quantification

Flow cytometry offers a high-throughput and quantitative method for measuring ROS levels in cell suspensions stained with DCFH-DA. nih.govprotocols.io This technique is particularly advantageous for its sensitivity and ability to analyze a large number of individual cells rapidly, providing statistically robust data on the distribution of oxidative stress within a cell population. nih.govrosj.org

The procedure involves isolating cells, such as neutrophils or Müller glial cells, and staining them with a DCFH-DA working solution. protocols.ionih.gov After an incubation period that allows the probe to be taken up and deacetylated, the cells are analyzed by a flow cytometer. protocols.io The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam. rosj.org An increase in the mean fluorescence intensity (MFI) of the cell population corresponds to a higher level of intracellular ROS. bioquochem.com

This method has been widely applied to study ROS production in various cell types in response to different stimuli. protocols.ionih.gov For example, neutrophils stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) show increased fluorescence, indicating ROS production, which can be attenuated by inhibitors, confirming the specificity of the detection. protocols.io Similarly, in Müller glial cells, flow cytometry can quantify changes in ROS levels after exposure to an insult or the protective effects of antioxidant compounds. nih.govjove.com A "pulse-chase" procedure, where fluorescence is measured at different time points after staining, can determine the rate of ROS generation, overcoming caveats related to differences in probe uptake and esterification between cell types. rosj.org

In Vitro and In Vivo Experimental Model Systems

The versatility of 2',7'-Dichlorofluorescein and its derivatives extends to a range of experimental models, from simple cell-free systems to complex animal models, enabling the study of oxidative stress in diverse biological contexts.

Cell-free assays using DCFH provide a controlled environment to study specific redox reactions without the complexity of cellular metabolism. nih.gov In these systems, the non-fluorescent DCFH is used directly to measure the oxidant-generating potential of various substances. nih.govnih.gov The deacetylation of DCFH-DA can be achieved chemically using sodium hydroxide (B78521) (NaOH) in an abiotic medium, allowing for ROS detection without cellular esterases. oregonstate.edu

These assays have been employed to investigate the redox catalytic activity of transition metals like iron (Fe²⁺) and copper (Cu⁺), which are relevant in diseases associated with oxidative stress. nih.gov The oxidation of DCFH to the fluorescent DCF can be measured spectrofluorometrically, with excitation and emission wavelengths around 503 nm and 523 nm, respectively. nih.gov Researchers have noted that the reaction is influenced by factors such as the type of buffer solution and pH. nih.govmdpi.com For example, experiments have shown that electron transport chain inhibitors can directly trigger DCF formation in cell-free conditions, and the composition of the culture medium can affect the rate of DCF formation. mdpi.com These findings underscore the importance of including appropriate cell-free controls in experimental designs to avoid misinterpretation of cellular data. mdpi.com

Cultured cell lines are a cornerstone of research using DCFH-DA to investigate cellular oxidative stress in response to genetic modifications or chemical treatments. nih.gov

Hepatocytes: The probe is widely used in liver cell lines like HepG2 and HepaRG to study oxidative stress, a key factor in many liver pathologies. nih.govnih.govspringernature.com However, research has highlighted specific challenges in hepatocytes, such as the rapid uptake of both DCFH-DA and its fluorescent product DCF, coupled with poor retention of DCF within the cells. nih.govnih.gov The rate of DCFH oxidation is also cell-type specific, and DCF fluorescence intensity is dependent on pH. nih.govnih.gov Optimized protocols have been developed to account for these issues, enabling the real-time visualization of oxidative stress in hepatocytes subjected to conditions like anoxia and reoxygenation. nih.govspringernature.com

Müller Glial Cells: As key players in retinal homeostasis, Müller glial cells are an important model for studying oxidative stress in retinopathies. nih.govresearchgate.net Protocols using DCFH-DA coupled with flow cytometry provide a reproducible method to quantify ROS levels in these cells. nih.govjove.com This approach is valuable for assessing the impact of cellular insults and evaluating the efficacy of antioxidant molecules that may offer protection against retinal damage. nih.govresearchgate.net

Cancer Cell Lines: DCFH-DA is extensively used in various cancer cell lines, including colorectal and breast cancer, to measure changes in the cellular redox state. nih.govnih.govresearchgate.net For example, studies have demonstrated increased DCF fluorescence in HCT116 colorectal cancer cells after treatment with chemotherapeutic agents like doxorubicin. nih.gov In breast cancer cells (MCF-7), the probe has been used to measure ROS generation stimulated by tert-butyl hydroperoxide (TBHP). researchgate.net These assays help elucidate the role of oxidative stress in cancer pathology and the mechanisms of anticancer drugs. nih.govacs.org

Table 1: Application of 2',7'-Dichlorofluorescein Diacetate in Cultured Cell Lines

| Cell Type | Experimental Model | Key Findings | Reference(s) |

|---|---|---|---|

| Hepatocytes | HepG2 & HepaRG cells | Optimized protocols are needed due to rapid probe/product transport and pH-dependent fluorescence. Used to visualize oxidative stress during anoxia/reoxygenation. | nih.govnih.govspringernature.com |

| Müller Glial Cells | MIO-M1 (human) | Flow cytometry with DCFH-DA provides a reproducible method to quantify ROS and assess antioxidant effects in retinal disease models. | nih.govjove.comresearchgate.net |

| Cancer Cell Lines | HCT116 (colorectal) | Fluorescence microscopy and plate readers show increased ROS after treatment with ferrous sulfate or doxorubicin. | nih.gov |

| Cancer Cell Lines | MCF-7 (breast) | Used to quantify ROS generation in response to chemical inducers like TBHP. | researchgate.net |

| Cancer Cell Lines | 4T1 (breast cancer) | Flow cytometry and confocal microscopy demonstrated ROS accumulation as part of the mechanism of a disulfidptosis nanoinducer. | acs.org |

The application of DCFH-DA and its derivatives extends to in vivo studies, allowing for the visualization of oxidative stress in living animals. nih.govnih.gov While the systemic delivery of DCFH-DA has limitations, derivatization strategies have enabled targeted delivery and real-time imaging in animal models. nih.gov

One approach involves encapsulating a carboxylated derivative, 5(6)-carboxy-DCFH₂, into liposomes. nih.gov These liposomes can be designed to target specific tissues, such as the liver. nih.gov This method has been successfully used to deliver the probe to hepatocytes in vivo, enabling the real-time measurement of oxidant production during liver ischemia-reperfusion in animal models. nih.gov In other studies, DCFH-DA has been used topically in mice to visualize inflammation-induced oxidative stress in the ear. researchgate.net Following treatment with an inflammatory agent, the application of DCFH-DA resulted in detectable fluorescence, which could be reduced by treatment with antioxidant carbon nanodots. researchgate.net These animal models are crucial for validating in vitro findings and understanding the role of oxidative stress in complex physiological and pathological processes. nih.govbiorxiv.org

Derivatization Strategies for Enhanced Research Utility

To overcome some of the limitations of DCFH-DA, such as leakage from cells and lack of specificity, various derivatization strategies have been developed. These modifications aim to improve cell retention, enable targeted delivery, and expand the probe's applicability. nih.govnih.govnih.gov

One common derivative is 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA). nih.govtno.nl This version is designed for improved retention within the cell, although studies have shown that its metabolic products can still be released into the supernatant, potentially confounding results from plate reader-based assays. nih.govtno.nl This has led to the recommendation of using flow cytometry or fluorescence microscopy for more accurate assessment of intracellular ROS. nih.govtno.nl

Another key strategy involves the simple alkaline hydrolysis of DCFH-DA to generate high-purity DCFH. nih.govnih.gov This allows the probe to be used in a wider variety of cell-free assays and to specifically measure extracellular oxidative stress, complementing the intracellular measurements from DCFH-DA. nih.gov

Furthermore, creating carboxylated derivatives like 5(6)-carboxy-DCFH₂ allows for encapsulation into delivery systems like liposomes. nih.gov This strategy enables targeted delivery to specific organs or tissues in vivo, as demonstrated by the real-time visualization of hepatocellular oxidant production during liver ischemia-reperfusion in animal models. nih.gov Such derivatization and delivery strategies significantly enhance the research utility of the dichlorofluorescein scaffold, allowing for more sophisticated and compartmentalized analysis of redox biology. nih.govnih.gov

Synthesis of Carboxylated Derivatives (e.g., 5,6-carboxy-DCFH2) for Targeted Delivery

The introduction of a carboxyl group to the 2',7'-dichlorofluorescein (DCF) scaffold is a key strategy for enabling targeted delivery in biological systems. The resulting carboxylated derivatives, such as 5(6)-carboxy-2',7'-dichlorofluorescein (B54719), possess a reactive handle that can be used for further chemical conjugation while altering the molecule's solubility and transport characteristics.

A common synthetic route to produce a mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein (B134604) involves the condensation of 4-chlororesorcinol (B43231) with 1,2,4-benzenetricarboxylic anhydride. researchgate.net This reaction is typically facilitated by a Lewis acid catalyst like zinc chloride. researchgate.net The initial product is a mixture of the 5- and 6-carboxy isomers, which can then be separated chromatographically to yield the individual, isomerically pure compounds. researchgate.net While introducing a carboxyl group can decrease the fluorescence quantum yield, it provides a crucial reactive group for creating fluorescent substrates. researchgate.net

These carboxylated derivatives are often used in their diacetate form, such as 5(6)-carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA). biomol.com This cell-permeable version can enter cells, where intracellular esterases cleave the acetate groups, trapping the now fluorescently responsive probe inside. biomol.com Furthermore, the carboxylated and reduced form, 5(6)-carboxy-DCFH2, can be incorporated into liposomes. acs.orgnih.gov This encapsulation allows for targeted delivery to specific tissues, such as the liver or solid tumors, enabling the in vivo measurement of oxidative stress in a localized manner. acs.org

| Parameter | Description | Reference |

| Starting Materials | 4-chlororesorcinol, 1,2,4-Benzenetricarboxylic anhydride | researchgate.net |

| Catalyst | Zinc chloride | researchgate.net |

| Product | Mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein | researchgate.net |

| Purification | Chromatographic separation of isomers | researchgate.net |

| Application | Enables conjugation; use in liposomal formulations for targeted delivery. | researchgate.netacs.org |

Conjugation to Biomolecules for Specific Labeling (e.g., antibodies, nucleoside triphosphates)

The ability to attach 2',7'-dichlorofluorescein derivatives to specific biomolecules is fundamental to their use as targeted labels in a multitude of biological assays. This is typically achieved by first creating an amine-reactive version of the fluorophore.

For labeling proteins like antibodies, a common derivative is fluorescein isothiocyanate (FITC), which features a reactive isothiocyanate group (-N=C=S). wikipedia.org This group readily reacts with primary amine groups found in the lysine (B10760008) residues of proteins, forming a stable thiourea (B124793) linkage. wikipedia.org This method allows for the direct covalent attachment of the fluorescent tag to an antibody, which can then be used to identify specific cellular structures or proteins in techniques like fluorescence microscopy and flow cytometry. wikipedia.org

Similarly, the carboxylated forms of dichlorofluorescein, such as 5(6)-carboxy-2',7'-dichlorofluorescein, can be conjugated to other biomolecules, including modified nucleoside triphosphates. wikipedia.org The carboxylic acid is typically activated to form a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester. wikipedia.org This activated ester can then efficiently react with amine-functionalized molecules. For example, a carboxyfluorescein derivative can be linked to an amino-functionalized analog of a nucleoside triphosphate, creating a fluorescent version of the nucleotide. wikipedia.org These fluorescently labeled nucleoside triphosphates can be incorporated into DNA or RNA probes for use in techniques like in situ hybridization. wikipedia.org

| Biomolecule | DCF Derivative Used | Reactive Group | Linkage Formed | Reference |

| Antibodies (Proteins) | Fluorescein isothiocyanate (FITC) | Isothiocyanate (-N=C=S) | Thiourea | wikipedia.org |

| Nucleoside Triphosphates | Carboxyfluorescein NHS-ester | N-hydroxysuccinimidyl ester | Amide | wikipedia.org |

Functionalization for Integration into Advanced Sensing Platforms

Modifying the core structure of 2',7'-dichlorofluorescein is a powerful strategy for developing novel sensors for specific analytes. By altering the functional groups, researchers can tune the molecule's electronic properties and create specific binding sites, leading to a detectable change in fluorescence upon interaction with a target.

One approach involves the synthesis of 2',7'-dichlorofluorescein-based hydrazides. researchgate.netwum.edu.pk These novel derivatives are created through the reaction of 2',7'-dichlorofluorescein with various substituted aryl hydrazines. researchgate.net The resulting hydrazide compounds have the potential to act as chemosensors, where the interaction with a specific analyte, such as a metal ion, can cause a measurable change in their fluorescence properties. researchgate.netasianpubs.org This method opens the door to creating a library of sensors for different environmental and biological targets. researchgate.net

Another innovative functionalization is the synthesis of 2,7-dichlorofluorescein methyl ester (DCF-ME). nih.govnih.gov In this derivative, the carboxyl group is esterified, which eliminates its strong metal-coordinating ability. nih.gov This modification leaves the hydroxyl oxygens and the chlorine atoms on the xanthene core as the primary chelating site. nih.gov This new binding environment has been shown to be selective for hydroxyapatite, a calcium phosphate (B84403) mineral. nih.gov The DCF-ME probe exhibits a significant "turn-on" fluorescence response upon binding to hydroxyapatite, making it a promising tool for monitoring bone remodeling and detecting microcalcifications associated with various pathological conditions. nih.govnih.gov

| Functionalization | Derivative | Target Analyte | Sensing Mechanism | Reference |

| Hydrazide Synthesis | 2',7'-dichlorofluorescein-hydrazide | Metal Ions (e.g., Cu2+) | Chelation induced fluorescence change | researchgate.netasianpubs.org |

| Esterification | 2,7-dichlorofluorescein methyl ester (DCF-ME) | Hydroxyapatite | Binding to Ca2+ in mineral matrix causes fluorescence increase | nih.gov |

Applications in Oxidative Stress and Redox Biology Research

Quantification of Cellular and Subcellular Reactive Oxygen Species (ROS)

2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a widely adopted fluorogenic probe for the measurement of intracellular ROS. nih.govresearchgate.netacs.org Its lipophilic nature allows it to readily diffuse across the cell membrane. jove.comjove.com Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting DCFH-DA into the non-fluorescent and more polar molecule, 2',7'-dichlorodihydrofluorescein (DCFH or H2DCF), which is then trapped within the cell. acs.orgjove.comnih.gov In the presence of various reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). acs.orgnih.gov The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. nih.gov

This method is valued for being simple, cost-effective, and adaptable to various detection platforms, including fluorescence microscopy and fluorescence plate readers, allowing for both visualization and quantification of ROS. nih.govyoutube.com It is frequently used to assess total cellular ROS levels in response to chemical treatments, genetic modifications, or environmental stressors. nih.gov However, it is important to note that DCFH can be oxidized by a variety of ROS, including hydroxyl radicals and nitrogen dioxide, making it a general indicator of oxidative stress rather than a specific sensor for a single ROS type. nih.govtandfonline.com The interpretation of results requires caution, as factors other than ROS can influence DCF fluorescence. mdpi.comescholarship.org

The versatility of this probe is demonstrated in its application across different cell types. For instance, it has been effectively used to quantify ROS in colorectal cancer cell lines, Müller glial cells, and human hepatocarcinoma HepG2 cells. jove.comnih.govnih.gov Flow cytometry coupled with DCFH-DA staining provides a reproducible and quantifiable measure of ROS levels, proving invaluable in studying the antioxidant effects of various molecules. jove.comnih.gov

Assessment of Oxidative Stress in Pathophysiological Conditions

The measurement of oxidative stress is crucial for understanding the mechanisms of numerous diseases. nih.gov 2',7'-Dichlorofluorescein and its derivatives have become instrumental in evaluating the role of ROS in various pathological states.

Hepatic Oxidative Stress (e.g., Anoxia/Reoxygenation, Liver Diseases)

In the context of liver diseases, oxidative stress is a key pathogenic factor. nih.govmdpi.com The DCFH-DA probe has been optimized for use in cultured hepatocytes, such as HepG2 and HepaRG cells, to study oxidative stress in conditions like anoxia/reoxygenation, which mimics aspects of ischemia-reperfusion injury. nih.gov Studies have shown that in liver fibrosis, activated hepatic stellate cells (HSCs) exhibit increased levels of reactive oxygen species, as measured by DCFH-DA, compared to quiescent cells. nih.gov This suggests a direct link between the activation state of HSCs and the cellular redox environment. nih.gov Furthermore, in cirrhotic rat models, a reduction in oxidative stress, assessed by O2− levels, was observed alongside decreased steatosis and inflammation following treatment with docosahexaenoic acid (DHA). mdpi.com

Below is a table summarizing findings from studies on hepatic oxidative stress using 2',7'-dichlorofluorescein-based assays.

| Pathophysiological Condition | Cell/Animal Model | Key Findings | Reference |

| Anoxia/Reoxygenation | HepG2 cells | Optimized protocol for real-time visualization and quantification of oxidative stress. | nih.gov |

| Liver Fibrosis | GRX mouse hepatic stellate cell line | Activated HSCs showed increased ROS levels compared to quiescent cells. | nih.gov |

| Liver Cirrhosis | Rat model | Reduced hepatic oxidative stress was associated with decreased steatosis and inflammation. | mdpi.com |

| Chronic Liver Disease | General | Increased inflammation and mitochondrial damage lead to an imbalance in ROS production and elimination. | mdpi.com |

Oxidative Stress in Cancer Cells and Drug Resistance Studies

Oxidative stress plays a dual role in cancer, contributing to both tumorigenesis and the efficacy of certain cancer therapies. aalto.fi Cancer cells often exhibit an altered redox balance, with elevated levels of ROS. aalto.fi The DCFH-DA assay is widely used to investigate these phenomena. For example, it has been used to measure ROS generation in colorectal cancer cells following chemical treatments. nih.gov

A significant area of research is the role of oxidative stress in chemoresistance. nih.gov Many anticancer drugs induce ROS to trigger apoptosis in tumor cells. grantome.com However, chemoresistant cancer cells can adapt to this drug-induced oxidative stress by upregulating their antioxidant systems. nih.gov Studies have shown that reducing cellular antioxidants can sensitize cancer cells to drugs like cisplatin (B142131). nih.gov The DCFH-DA probe has been instrumental in assessing intracellular ROS levels in various cancer cell lines, including those of the lung, breast, and ovaries, to understand the mechanisms of drug resistance. nih.govgrantome.comnih.gov For instance, in bladder cancer cells, overexpression of the transcription factor Nrf2 is linked to cisplatin resistance, and inhibiting Nrf2 leads to increased oxidative stress and reduced cell growth. nih.gov

The following table details research findings on oxidative stress in cancer and drug resistance where 2',7'-dichlorofluorescein-based probes were used.

| Cancer Type / Condition | Cell Line / Model | Key Findings | Reference |

| Colorectal Cancer | HCT116 cells | Used to quantify ROS generation after chemical treatment. | nih.gov |

| Bladder Cancer | Bladder cancer cells | Inhibition of Nrf2 increased oxidative stress and inhibited cell growth. | nih.gov |

| Ovarian Cancer | Ovarian carcinoma lines | Sub-toxic levels of ROS acted synergistically with drugs to induce apoptosis in resistant cells. | grantome.com |

| Lung Adenocarcinoma | A549 cells | Measured intracellular ROS generation after treatment with functionalized gold nanoparticles. | nih.gov |

| Melanoma | Melanoma cells | High levels of Nrf2 and glutathione (B108866) are key mediators of resistance to temozolomide. | nih.gov |

Investigation of Oxidative-Nitrative Stress (e.g., Homocysteine-induced)

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with cardiovascular diseases and are known to induce oxidative stress. nih.govphysiology.org The DCFH-DA probe has been employed to measure ROS production in endothelial cells exposed to homocysteine. nih.govphysiology.orgphysiology.org These studies have helped to elucidate the molecular mechanisms by which homocysteine triggers oxidative stress. For instance, research has shown that homocysteine can increase the expression of NADPH oxidase, a major source of cellular ROS, while decreasing the expression of the antioxidant protein thioredoxin in cardiac microvascular endothelial cells. nih.govphysiology.org Furthermore, homocysteine has been shown to increase the formation of nitrotyrosine, a marker of oxidative-nitrative stress that results from the reaction of superoxide (B77818) with nitric oxide. nih.govphysiology.org

Evaluation of Oxidative Effects Induced by External Stimuli (e.g., Nanoparticles, Pulsed Electric Fields, Photodynamic Therapy)

The DCFH-DA assay is a valuable tool for assessing the oxidative effects of various external stimuli on biological systems.

Nanoparticles: There is growing interest in the toxicological effects of nanoparticles, with oxidative stress being a key mechanism of nanoparticle-induced cytotoxicity. The DCFH-DA probe has been used to measure ROS generation in cells exposed to different types of nanoparticles, such as silver nanoparticles and functionalized gold nanoparticles. researchgate.netnih.gov It is also used in acellular assays to study the ROS-producing potential of nanoparticles themselves. acs.org However, it is important to note that the presence of certain nanoparticles and the enzyme horseradish peroxidase (often used in these assays) can influence the results, requiring careful experimental design. acs.org

Pulsed Electric Fields (PEF): PEF technology is used in various applications, including food processing and medicine. frontiersin.orgwur.nl It is known that PEF can induce oxidative stress in cells. frontiersin.org Studies have shown that PEF treatment can lead to an increase in intracellular ROS in microorganisms, which contributes to their inactivation. frontiersin.org Biochemiluminescence techniques, which can be correlated with DCF fluorescence, have been used to study PEF-induced oxidative processes in protein solutions, demonstrating the involvement of hydrogen peroxide and superoxide anions. nih.gov

Photodynamic Therapy (PDT): PDT is a cancer treatment that involves a photosensitizer, light, and oxygen to generate cytotoxic ROS. mdpi.com The DCFH-DA probe is frequently used to evaluate the production of ROS in cancer cells following PDT. researchgate.netresearchgate.net For example, it has been used to show that gold-5-aminolevulinic acid conjugates lead to a significant increase in ROS levels in skin melanoma cells upon irradiation, enhancing the cytotoxic effect. researchgate.net While DCFH is oxidized by several ROS, studies suggest it is not a direct probe for singlet oxygen, a key species in PDT, but can be oxidized by secondary products of singlet oxygen reactions. researchgate.netnih.gov

Studies on Antioxidant Capacity and Mechanisms

Beyond measuring oxidative stress, the DCFH-DA probe is also utilized to assess the efficacy of antioxidants. escholarship.orgnih.gov The Cellular Antioxidant Activity (CAA) assay, which uses DCFH-DA in human hepatocarcinoma HepG2 cells, measures the ability of compounds to prevent the formation of fluorescent DCF by peroxyl radicals. nih.gov This assay provides a more biologically relevant measure of antioxidant activity compared to purely chemical assays because it takes into account cellular uptake and metabolism. nih.gov

Using this method, various phytochemicals and fruit extracts have been evaluated for their antioxidant capacity. For example, quercetin (B1663063) was found to have the highest CAA value among several tested phytochemicals, and blueberries exhibited the highest CAA value among a selection of fruits. nih.gov The assay can also be used to study the antioxidant mechanisms of various substances by observing their ability to scavenge oxidants in different systems. For instance, liposomes containing antioxidants like tocopherol and curcumin (B1669340) have been shown to effectively scavenge oxidants in a DCFH-based Fenton system. acs.org The rate of DCFH oxidation is also influenced by the concentration of intracellular antioxidants like glutathione, meaning that an increased rate of oxidation can indicate either an increase in ROS production or a depletion of cellular antioxidants. researchgate.netnih.gov

The table below presents the relative antioxidant activities of selected phytochemicals as determined by the CAA assay.

| Phytochemical | Relative Cellular Antioxidant Activity | Reference |

| Quercetin | Highest | nih.gov |

| Kaempferol | Lower than Quercetin | nih.gov |

| Epigallocatechin gallate (EGCG) | Lower than Kaempferol | nih.gov |

| Myricetin | Lower than EGCG | nih.gov |

| Luteolin | Lower than Myricetin | nih.gov |

Elucidation of Redox Signaling Pathways and Cellular Responses

The compound 2',7'-Dichlorofluorescein (DCF), typically utilized in its cell-permeable diacetate form (2',7'-Dichlorodihydrofluorescein diacetate, DCFH-DA), is a cornerstone in the investigation of oxidative stress and redox biology. Its ability to become fluorescent in the presence of reactive oxygen species (ROS) allows researchers to monitor changes in the cellular redox environment, providing critical insights into signaling pathways and cellular responses to various stimuli.

This mechanism enables the application of DCFH-DA in tracking cellular responses to a wide array of conditions. It is frequently employed to quantify ROS generation following chemical treatments, genetic alterations, or exposure to environmental stressors. nih.gov By observing changes in DCF fluorescence, researchers can assess the impact of these stimuli on the cell's redox balance.

The detection of general oxidative stress with DCF serves as a vital tool for dissecting complex redox-sensitive signaling pathways. At low concentrations, ROS function as important second messengers in physiological cell processes, but at high concentrations, they can adversely affect cell signaling. nih.gov Oxidative stress is known to influence the function of key transcription factors such as NF-κB, which is involved in inflammatory responses, and Nrf2, which orchestrates the antioxidant response. abcam.comabcam.com Furthermore, ROS play a significant role in initiating the mitochondrial apoptosis pathway through events like the release of cytochrome c. abcam.comabcam.com By measuring the global increase in ROS, researchers can infer the activation state of these and other redox-sensitive pathways, helping to elucidate the life-or-death decisions made by cells under stress. abcam.com

Detailed Research Findings

The utility of the DCFH-DA assay is demonstrated across numerous research applications to probe cellular responses and signaling. For instance, it has been used to measure total ROS in colorectal cancer cell lines, providing a method to screen the effects of chemical compounds or genetic modifications on cancer cell biology. nih.gov In the field of reproductive health, a microplate-based DCFH-DA assay has been developed to evaluate oxidative stress in whole semen, which is linked to male infertility. nih.gov This application allows for the screening of antioxidant molecules that could potentially preserve semen quality. nih.gov

Research into neurodegenerative diseases, where oxidative stress is a known contributing factor, also utilizes this probe. abcam.comabcam.com Studies in Müller glial cells, which are crucial for retinal homeostasis, use DCFH-DA with flow cytometry to quantify ROS changes, providing a model to study protective mechanisms in retinopathies. nih.gov The assay is also a staple in toxicology, where it is used to assess the oxidative potential of various substances, including nanomaterials and electron transport chain (ETC) inhibitors like rotenone (B1679576) and antimycin A. nih.govtno.nlresearchgate.net

However, research has also highlighted important considerations and complexities in interpreting DCF fluorescence. The rate of DCFH oxidation can be influenced by the cellular concentration of antioxidants, such as glutathione (GSH). researchgate.netnih.gov Therefore, an increase in DCF signal may indicate either an increase in ROS production or a depletion of the cell's antioxidant capacity. researchgate.netnih.gov This makes DCF a valuable indicator of general oxidative stress rather than a specific probe for a particular ROS. researchgate.netescholarship.org Furthermore, methodological choices are critical; studies have shown that using flow cytometry or fluorescence microscopy provides advantages over plate reader-based assays by allowing for the discrimination between intracellular and extracellular ROS production and improving assay sensitivity. tno.nl

The following interactive table summarizes selected research findings using the DCFH-DA assay to investigate cellular responses.

| Research Area | Cell/Sample Type | Stimulus/Condition Studied | Key Finding | Citation(s) |

| Oncology | Colorectal Cancer Cells | Chemical treatments, genetic modifications | DCFH-DA staining effectively quantifies changes in total cellular ROS. | nih.gov |

| Male Infertility | Whole Semen | Hydrogen Peroxide (H₂O₂), Pro-glutathione molecules | A microplate assay can measure oxidative status and screen for antioxidant effects. | nih.gov |

| Neurobiology | Müller Glial Cells | Oxidative insults | Flow cytometry with DCFH-DA allows for quantification of ROS to study retinal protection mechanisms. | nih.gov |

| Toxicology | Hepatocytes (AML-12, HepaRG, HepG2) | Electron Transport Chain (ETC) Inhibitors (e.g., rotenone, antimycin A) | ETC inhibitors induce DCF formation, with the extent influenced by medium, pH, and serum. | nih.govresearchgate.net |

| Toxicology | Various cell types | Nanomaterials | Flow cytometry is preferred over plate-reader methods to avoid misinterpretation from extracellular probe oxidation. | tno.nl |

Applications in Cellular and Molecular Biology

Real-Time Visualization of Dynamic Biological Processes

2',7'-Dichlorofluorescein (B58168) (DCF), the non-sodium salt form, is widely employed for the real-time visualization of dynamic biological processes, particularly those involving reactive oxygen species (ROS). researchgate.net The diacetate form, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is cell-permeable and once inside the cell, it is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). nih.gov In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, allowing for the real-time tracking of oxidative stress. researchgate.netnih.govnih.gov

This method has been instrumental in studying a range of dynamic cellular events, including:

Oxidative burst in immune cells: Visualizing the rapid production of ROS by cells like macrophages and platelets during their activation. nih.gov

Cell signaling: Investigating the role of ROS as second messengers in various signaling pathways. researchgate.net

Drug-induced oxidative stress: Monitoring the real-time effects of therapeutic agents on cellular redox balance.

Furthermore, by using both the cell-permeable DCFH-DA and the cell-impermeable DCFH, researchers can simultaneously measure and analyze intracellular and extracellular oxidant production, providing a more comprehensive understanding of redox dynamics in a biological system. nih.gov

Assessment of Cellular Health and Viability

The generation of ROS is a key indicator of cellular stress and can be a precursor to apoptosis or necrosis. Consequently, 2',7'-dichlorofluorescein-based assays are valuable tools for assessing cellular health and viability. researchgate.net An increase in DCF fluorescence can signify a state of oxidative stress, which is linked to numerous pathological conditions and cellular damage. nih.govresearchgate.net

Researchers utilize this probe to:

Evaluate the cytotoxicity of various compounds and environmental toxins.

Study the progression of diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. researchgate.net

Assess the effectiveness of antioxidants in mitigating cellular damage.

Analysis of Enzyme Activity (e.g., Peroxidase activity in biological samples)

2',7'-Dichlorofluorescein is a sensitive fluorogenic substrate for detecting peroxidase activity. nih.gov A notable application is in an assay for secretory peroxidase activity where the presence of thiocyanate (B1210189) enhances the sensitivity. nih.gov This assay has been successfully used to measure peroxidase activity in biological fluids like saliva and in tissue extracts. nih.gov

Key findings from research on peroxidase activity analysis include:

The 2',7'-dichlorofluorescein-thiocyanate assay is approximately 50-fold more sensitive than the commonly used colorimetric assay with 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid). nih.gov

This enhanced sensitivity allows for the measurement of peroxidase activity in samples with low enzyme concentrations, which might be undetectable by other methods. nih.gov

A significant advantage of this method is that it does not require prior dialysis of samples to remove endogenous thiocyanate, simplifying the experimental workflow. nih.gov

Table 1: Comparison of Peroxidase Assays

| Feature | 2',7'-Dichlorofluorescein-Thiocyanate Assay | 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) Assay |

| Principle | Fluorometric | Colorimetric |

| Relative Sensitivity | High (approx. 50-fold greater) nih.gov | Lower |

| Sample Pre-treatment | Dialysis not required nih.gov | May require dialysis |

| Application | Low concentration peroxidase samples nih.gov | General use |

Investigation of Membrane Transport Proteins and Probe Kinetics

The transport of molecules across cellular membranes is a fundamental biological process mediated by membrane transport proteins. The kinetics and mechanisms of these transporters can be investigated using fluorescent probes like derivatives of 2',7'-dichlorofluorescein. For instance, the probe has been utilized in the study of multidrug resistance-associated proteins (MRPs). researchgate.net

Research in this area has focused on understanding how the lipophilic nature of DCFH-DA allows it to cross cell membranes, where it is then trapped intracellularly after enzymatic conversion to the less permeable DCFH. nih.gov However, studies using NMR have indicated that both DCFH-DA and DCFH are located deep within the lipid bilayer, which raises questions about the interaction of DCFH with aqueous intracellular components. nih.gov This suggests that reactive oxygen species that can penetrate the lipid bilayer, such as hydrogen peroxide and superoxide (B77818), are likely responsible for the oxidation of DCFH within the membrane environment. nih.gov These findings are crucial for accurately interpreting data from assays that rely on this probe to measure intracellular events.

Understanding Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules like proteins is a cornerstone of pharmacology and biochemistry. researchgate.netnih.gov The sodium salt of fluorescein (B123965), a closely related compound, has been used to study these interactions, particularly with serum albumins, which are major carrier proteins for many drugs and other substances in the blood. researchgate.net

Fluorescence quenching studies are a common method to investigate these interactions. By observing the quenching of the intrinsic fluorescence of a protein (like bovine serum albumin, BSA) upon the addition of a ligand (like fluorescein sodium salt), researchers can determine binding parameters such as association and dissociation constants. researchgate.net These studies provide valuable information on the structural features that govern the binding of small molecules to proteins. researchgate.netnih.gov The binding of a molecule like 2',7'-dichlorofluorescein sodium salt to macromolecules can influence its distribution, availability, and ultimately its biological activity. researchgate.net

Applications in Analytical and Environmental Sciences

Fluorometric Determination of Organic Compounds

2',7'-Dichlorofluorescein (B58168) serves as a valuable reagent in fluorometric analysis, a technique that relies on the emission of light by a substance to measure its concentration. Its utility extends to the detection and quantification of several classes of organic molecules.

Detection of Vicinal Diols, Glycosides, and Phenols

2',7'-Dichlorofluorescein can be employed as a dip reagent for the fluorometric determination of vicinal diols, glycosides, and phenols on chromatograms. sigmaaldrich.comsigmaaldrich.com The underlying principle for the detection of vicinal diols involves their ability to form complexes with boric acid. This complexation enhances the fluorescence of certain dyes, including dichlorofluorescein, allowing for the sensitive detection of these compounds. While the specific mechanism for glycosides and phenols may differ, the interaction with 2',7'-dichlorofluorescein results in a measurable fluorescent signal, enabling their qualitative or semi-quantitative analysis after separation techniques like thin-layer chromatography (TLC).

Quantification of Carbohydrates by Fluorescence Densitometry

A notable application of 2',7'-dichlorofluorescein is in the quantification of carbohydrates by fluorescence densitometry following their separation by thin-layer chromatography. chemodex.comsigmaaldrich.comsigmaaldrich.com After the chromatographic separation of carbohydrates on a TLC plate, the plate is sprayed with a solution of 2',7'-dichlorofluorescein. The subsequent measurement of the fluorescence intensity of the carbohydrate spots using a densitometer allows for their quantification. This method has been successfully applied to the determination of various carbohydrates, including those found in pharmaceutical preparations. sigmaaldrich.com

Below is a table summarizing the application of 2',7'-Dichlorofluorescein in the fluorescence densitometry of carbohydrates.

| Analyte Class | Technique | Detection Principle | Reference |

| Carbohydrates | Thin-Layer Chromatography (TLC) with Fluorescence Densitometry | Post-chromatographic spraying with 2',7'-dichlorofluorescein and measurement of fluorescence intensity. | chemodex.comsigmaaldrich.comsigmaaldrich.com |

Chemiluminescence-Based Assays

Chemiluminescence is the emission of light as a result of a chemical reaction. 2',7'-Dichlorofluorescein is a key component in certain chemiluminescent assays, particularly for the determination of reactive oxygen species.

Determination of Hydrogen Peroxide

2',7'-Dichlorofluorescein is utilized in chemiluminescence-based assays for the determination of hydrogen peroxide (H₂O₂). chemodex.com The assay often involves the enzyme horseradish peroxidase (HRP), which catalyzes the oxidation of a substrate like luminol (B1675438) in the presence of H₂O₂. nih.govmdpi.comnih.govmdpi.comacs.org The non-fluorescent precursor, 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH), is oxidized by the reactive oxygen species generated during this reaction to the highly fluorescent 2',7'-dichlorofluorescein (DCF). nih.gov The intensity of the emitted light, which can be enhanced by certain molecules, is proportional to the concentration of hydrogen peroxide. mdpi.comacs.org This principle allows for the sensitive detection of H₂O₂ in various samples.

The general mechanism can be summarized as follows:

HRP is activated by H₂O₂.

The activated HRP catalyzes the oxidation of a substrate (e.g., luminol), which in turn leads to the oxidation of DCFH.

DCFH is converted to the fluorescent DCF.

The emitted fluorescence is measured to quantify the initial amount of H₂O₂.

Applications as Adsorption Indicators in Titrimetric Analysis

In the field of titrimetric analysis, 2',7'-dichlorofluorescein is a well-known adsorption indicator, particularly in precipitation titrations according to the Fajans method. byjus.compharmacyinfoline.comumb.eduacs.orgscribd.com

In the titration of chloride ions with silver nitrate (B79036), for instance, the following occurs:

Before the equivalence point: The surface of the silver chloride precipitate is negatively charged due to the adsorption of excess chloride ions from the solution. The anionic dichlorofluorescein is repelled from the surface. The solution has a yellow-green fluorescence.

At the equivalence point: All the chloride ions have reacted with the silver ions.

After the equivalence point: With the addition of excess silver nitrate, the surface of the precipitate becomes positively charged due to the adsorption of silver ions. This positively charged surface now attracts the anionic dichlorofluorescein indicator. The adsorption of the indicator onto the precipitate results in a distinct color change from a yellow-green fluorescence to a pink or reddish color, signaling the endpoint of the titration. umb.edu

This sharp and visible color change allows for the accurate determination of the concentration of halide ions in a sample. Dextrin is sometimes added to keep the precipitate colloidally dispersed, which enhances the sharpness of the endpoint. umb.edu

| Titration Method | Analyte Example | Indicator | Color Change at Endpoint |

| Fajans Method | Chloride (Cl⁻) | 2',7'-Dichlorofluorescein | Yellow-green fluorescence to Pink/Reddish |

Tracer Applications in Hydrological and Environmental Studies (as a fluorescein (B123965) derivative)

Fluorescein and its derivatives are widely used as tracers in hydrological and environmental studies to understand water flow paths in both surface and groundwater systems. wikipedia.orgresearchgate.netresearchgate.netmdpi.com The sodium salt of fluorescein, known as uranine, is a common choice for these applications. mdpi.com As a chlorinated derivative of fluorescein, 2',7'-dichlorofluorescein sodium salt shares the fundamental properties that make fluoresceins effective tracers.

These properties include:

High Detectability: Fluorescent tracers can be detected at very low concentrations, often in the parts-per-billion or even parts-per-trillion range.

Water Solubility: Their solubility in water allows them to be easily introduced into and transported by water systems.

Low Sorption: Ideally, a tracer should not significantly interact with the surrounding soil and rock, allowing it to move with the water. While some sorption can occur, fluorescein derivatives are often considered relatively conservative tracers. fluotechnik.org

Environmental Considerations: While the environmental impact of any tracer must be considered, fluorescein dyes are generally regarded as having low toxicity at the concentrations used in hydrological studies. fluotechnik.org

By injecting a fluorescent tracer into a water system and monitoring its appearance and concentration at various downstream points, hydrologists can determine flow velocities, pathways, and dilution rates, which is crucial for water resource management and pollution studies. researchgate.netmdpi.com

Challenges, Limitations, and Future Directions in 2 ,7 Dichlorofluorescein Research

Methodological Optimizations and Protocol Standardization

To improve the reliability and reproducibility of assays using 2',7'-Dichlorofluorescein (B58168), significant efforts have been directed toward optimizing and standardizing experimental protocols. tandfonline.com These efforts aim to address the inherent liabilities of the probe, including its stability, cellular retention, and propensity for generating false positives.

Addressing Probe Stability in Different Media

The stability of the DCFH-DA probe and its hydrolyzed form, DCFH₂, is highly dependent on the composition of the medium in which they are dissolved. springernature.comnih.govmdpi.com This variability can significantly impact the outcome and interpretation of oxidative stress assays.